molecular formula C9H10N2O4 B13252832 6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13252832
M. Wt: 210.19 g/mol
InChI Key: SFLUDYMRWSRCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-keto ester with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The oxolane ring can be introduced through subsequent reactions involving epoxide intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-2-(oxolan-3-yl)-1H-pyrimidine-4-carboxylic acid: This compound is structurally similar but differs in the position of the carboxylic acid group.

    2-(Oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the oxo group at the 6-position, leading to different chemical properties.

Uniqueness

6-Oxo-2-(oxolan-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

6-oxo-2-(oxolan-3-yl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c12-8-6(9(13)14)3-10-7(11-8)5-1-2-15-4-5/h3,5H,1-2,4H2,(H,13,14)(H,10,11,12)

InChI Key

SFLUDYMRWSRCNM-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.